potassium benzenesulfonate
Description
Historical Context and Evolution of Benzenesulfonate (B1194179) Chemistry
The field of benzenesulfonate chemistry originates in the early 19th century. Aromatic sulfonation, the fundamental reaction underpinning this chemical class, is a type of electrophilic aromatic substitution where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org This process was first observed in the early 1800s through the reaction of benzene (B151609) with sulfuric acid. numberanalytics.com
The industrial relevance of this chemistry grew significantly in the latter half of the 19th and into the 20th century. Aryl sulfonic acids became crucial intermediates in the production of synthetic dyes and detergents. wikipedia.orgnumberanalytics.com The reversibility of the sulfonation reaction also proved highly useful, allowing the sulfonic acid group to be employed as a temporary protecting group in complex organic syntheses to direct other substitutions. wikipedia.orgwikipedia.org The development of various sulfonating agents, from concentrated sulfuric acid to fuming sulfuric acid (oleum) and chlorosulfuric acid, further broadened the scope and application of this chemistry. wikipedia.orgnumberanalytics.com
Significance of Potassium Benzenesulfonate within Organic and Materials Science Research
This compound (C₆H₅KO₃S) is the potassium salt of benzenesulfonic acid. smolecule.com It typically appears as a white, water-soluble crystalline solid. smolecule.com Its significance stems from the versatile properties imparted by its constituent parts: the aromatic benzene ring, the ionic sulfonate group, and the potassium cation. This unique combination makes it a valuable compound in diverse research areas.
In organic chemistry , it serves as a chemical intermediate and a precursor for synthesizing other organic molecules. smolecule.com The benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions, and kinetic studies of aryl benzenesulfonates have been used to investigate reaction mechanisms, including the catalytic role of the potassium ion (K⁺) in certain reactions. acs.org
In materials science , this compound and its derivatives have garnered significant attention for several applications. They are notably used as salt-based flame retardants, particularly for engineering plastics like polycarbonate (PC). mdpi.comky-plastics.com The compound is also researched for its role as a dopant to impart electrical conductivity to polymers and as a component in electrolytes for battery systems. smolecule.comalfa-chemistry.com Its ionic nature and thermal stability are key properties exploited in these applications. smolecule.com
Detailed Research Findings
Research into this compound spans its synthesis, properties, and applications. A common laboratory and industrial synthesis method involves the neutralization of benzenesulfonic acid with potassium hydroxide (B78521). smolecule.commdpi.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₆H₅KO₃S | evitachem.comchembk.comalfa-chemistry.com |
| Molecular Weight | 196.27 g/mol | evitachem.comalfa-chemistry.com |
| Appearance | White crystalline solid | smolecule.com |
| Melting Point | ~300 °C (decomposes) | evitachem.com |
| Solubility | Highly soluble in water | evitachem.com |
| Density | ~1.4 g/cm³ | evitachem.com |
| Topological Polar Surface Area | 65.6 Ų | alfa-chemistry.com |
Research in Organic Synthesis
In synthetic chemistry, benzenesulfonate salts are used as counterions for pharmaceutical compounds, where they are known as besylates, to improve the solubility and stability of active ingredients. Kinetic studies on the nucleophilic substitution reactions of substituted phenyl benzenesulfonates with potassium ethoxide have demonstrated that the ion-paired EtOK is more reactive than the dissociated EtO⁻ anion. acs.org This finding indicates a catalytic role for the K⁺ ion, which can influence reaction rates and mechanisms. acs.org
Research in Materials Science
Flame Retardants: A significant area of research is the use of potassium benzenesulfonates as flame retardants in polycarbonate (PC). mdpi.comky-plastics.com Related compounds, such as potassium benzenesulfonyl benzenesulfonate (KSS), are used commercially for this purpose. mdpi.comky-plastics.com The flame retardant mechanism involves the salt degrading at high temperatures, which promotes the cross-linking and charring of the polymer. ky-plastics.comsmolecule.com This char layer acts as an insulating barrier, reducing the release of flammable gases. smolecule.com Research has shown that adding just 0.05%-0.1% of KSS can significantly increase the oxygen index of PC without affecting its transparency. ky-plastics.com More advanced research has focused on developing even more efficient derivatives, like potassium 4-(trimethylsilyl)benzenesulfonate (KTSS), which was found to be five times more effective than KSS. mdpi.comresearchgate.net The enhanced efficiency of KTSS is attributed to the trimethylsilyl (B98337) group facilitating its migration to the burning surface, where the timely release of alkaline potassium species promotes char formation. mdpi.comresearchgate.net
Conducting Polymers and Electronics: this compound and its analogues are used as dopants to create conducting polymers. smolecule.com When introduced into a polymer matrix like polypyrrole (PPy), the benzenesulfonate anion acts as a charge-balancing dopant, facilitating electrical conductivity along the polymer chains. researchgate.netwiley.com The size and chemical nature of the benzenesulfonate dopant can influence the resulting polymer's properties, including its conductivity, stability, and ion transport characteristics. researchgate.netwiley.com For example, studies comparing different benzene sulfonate anions as dopants found that smaller dopants tend to create more conductive but less stable films. wiley.com This research is relevant for developing materials for applications like electrochemical deionization and sensors. rsc.orgresearchgate.net Furthermore, the ionic properties of potassium salts make them candidates for electrolyte components in battery research, with some studies exploring potassium perfluoroalkyl sulfonates as additives to improve the performance of lithium-based batteries. alfa-chemistry.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHITAVUODQNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-11-3 (Parent) | |
| Record name | Potassium benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |
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DSSTOX Substance ID |
DTXSID00239414 | |
| Record name | Potassium benzenesulphonate | |
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Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-55-4 | |
| Record name | Potassium benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium benzenesulphonate | |
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| Record name | Potassium benzenesulphonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.079 | |
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| Record name | POTASSIUM BENZENESULPHONATE | |
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Synthetic Methodologies for Potassium Benzenesulfonate and Its Derivatives
Direct Synthesis Routes for Potassium Benzenesulfonate (B1194179)
The most straightforward methods for preparing potassium benzenesulfonate involve direct acid-base chemistry or ion exchange, leveraging readily available precursors.
The primary and most common industrial method for synthesizing this compound is the direct neutralization of benzenesulfonic acid. smolecule.comevitachem.com This reaction is typically performed by treating an aqueous solution of benzenesulfonic acid with a potassium-containing base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). evitachem.comnih.gov The reaction is an exothermic acid-base neutralization that yields this compound and water (when using KOH) or water and carbon dioxide (when using K₂CO₃). evitachem.com The resulting salt is then typically isolated by evaporating the solvent and purified through recrystallization. evitachem.com This method is valued for its high efficiency and purity of the final product. A patent describes a specific example where an alkyl benzenesulfonic acid is added to a 15% potassium hydroxide solution in a 1:1 molar ratio with stirring to produce the corresponding potassium alkyl benzenesulfonate upon completion of the neutralization. google.com
Table 1: Generalized Neutralization Reaction
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| Benzenesulfonic Acid (C₆H₅SO₃H) | Potassium Hydroxide (KOH) | This compound (C₆H₅SO₃K) | Water (H₂O) |
| Benzenesulfonic Acid (C₆H₅SO₃H) | Potassium Carbonate (K₂CO₃) | This compound (C₆H₅SO₃K) | Water (H₂O), Carbon Dioxide (CO₂) |
An alternative direct route to this compound is through a salification or ion exchange reaction. smolecule.com This process involves the reaction of sodium benzenesulfonate with a potassium salt, most commonly potassium chloride (KCl). smolecule.com In solution, the ions exchange, leading to the formation of this compound and sodium chloride. The success of this method often relies on the differential solubility of the salts to facilitate the separation and purification of the desired product. Sodium benzenesulfonate itself is produced by the sulfonation of benzene (B151609) followed by neutralization with a sodium base, such as sodium hydroxide.
Table 2: Ion Exchange Reaction
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
|---|---|---|---|
| Sodium Benzenesulfonate (C₆H₅SO₃Na) | Potassium Chloride (KCl) | This compound (C₆H₅SO₃K) | Sodium Chloride (NaCl) |
Advanced Functionalization and Derivatization Strategies
The benzenesulfonate scaffold can be modified to create a wide array of derivatives with specific functionalities. These strategies involve either building upon a pre-functionalized benzene ring before sulfonation and salt formation or modifying the this compound molecule itself.
Substituted potassium benzenesulfonates are synthesized to tailor the compound's properties for specific applications, such as flame retardants or chemical intermediates. nih.gov The synthesis generally involves using a substituted benzene derivative as the starting material.
For instance, potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) was synthesized from 1,4-bis(trimethylsilyl)benzene. nih.gov The process involved reacting the starting material with trimethylsilyl (B98337) chlorosulfonate, followed by hydrolysis to yield 4-(trimethylsilyl)benzenesulfonic acid. Subsequent neutralization with potassium hydroxide produced the final product as a white precipitate with a yield of 83.0%. nih.gov
Another example is the synthesis of potassium 3-(phenylsulfonyl)benzenesulfonate, which is used as a flame-retardant additive. This compound is prepared through the sulfonation of diphenyl sulfone, followed by neutralization with potassium hydroxide under controlled temperature conditions to ensure high yield and purity. A series of potassium salts of substituted benzenesulfonates, including those with carboxyl and amino groups, have been prepared by reacting the corresponding sulfonic acid with potassium hydroxide in an aqueous or water-ethanol solution. acs.org
Table 3: Example Synthesis of a Substituted this compound
| Product | Starting Material | Key Reagents | Final Step | Yield | Reference |
|---|
The benzenesulfonate group can be incorporated into larger, more complex molecules, serving as a key structural component or a functional moiety.
A notable application of benzenesulfonate chemistry is in the synthesis of complex heterocyclic structures like Schiff and Mannich bases, which are investigated for their biological activities. researchgate.netresearchgate.net The synthesis is a multi-step process that begins with the creation of a benzenesulfonate ester intermediate.
In one pathway, 3-formyl phenyl benzenesulfonate is first synthesized by reacting 3-hydroxybenzaldehyde (B18108) with benzenesulfonyl chloride in the presence of triethylamine. researchgate.netresearchgate.net This benzenesulfonate intermediate then serves as the scaffold for further elaboration.
To form Schiff bases, the 3-formyl phenyl benzenesulfonate is reacted with various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones. researchgate.netresearchgate.net These resulting Schiff bases can be further functionalized to create novel Mannich bases. This is achieved through a reaction with a secondary amine, such as morpholine, and formaldehyde, which introduces a morpholinomethyl group onto the triazole ring. researchgate.netresearchgate.net The structures of these complex final products are typically confirmed using spectroscopic methods like IR, ¹H NMR, and ¹³C NMR. researchgate.net
Table 4: Generalized Synthesis of Benzenesulfonate-Derived Schiff-Mannich Bases
| Step | Reactant 1 | Reactant 2 | Key Conditions/Reagents | Product Type |
|---|---|---|---|---|
| 1 | 3-Hydroxybenzaldehyde | Benzenesulfonyl chloride | Triethylamine | Benzenesulfonate Ester Intermediate |
| 2 | 3-formyl phenyl benzenesulfonate (from Step 1) | 4-Amino-1,2,4-triazole derivative | Acetic acid medium | Schiff Base |
| 3 | Schiff Base (from Step 2) | Formaldehyde and Morpholine | Ethanol | Mannich Base |
Integration into Complex Organic Scaffolds
Synthesis of O-Benzenesulfonylated Pyrimidines
The synthesis of O-benzenesulfonylated pyrimidines represents a key method for functionalizing the pyrimidine (B1678525) core. This is typically achieved through an O-benzenesulfonylation reaction, where a hydroxyl-substituted pyrimidine is reacted with a benzenesulfonyl chloride derivative.
Crystalline organic compounds such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) have been successfully prepared using this methodology. researchgate.netnih.gov The synthesis involves the O-benzenesulfonylation of the corresponding pyrimidin-4-ol precursors, specifically 2-amino-6-methylpyrimidin-4-ol and 2,6-diaminopyrimidin-4-ol, respectively. researchgate.netnih.gov
A general procedure for this transformation involves dissolving the starting pyrimidin-4-ol in a suitable solvent like acetone, followed by the addition of a base, such as potassium carbonate, and benzenesulfonyl chloride. acs.org The reaction mixture is then heated under reflux for several hours. acs.org Upon completion, the crude product is typically isolated by filtration and purified using techniques like column chromatography and recrystallization from a solvent such as ethanol. acs.org Similarly, derivatives like 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) are synthesized from the same pyrimidine precursors but with 4-acetamidobenzenesulfonyl chloride. researchgate.net
Table 1: Synthesis of O-Benzenesulfonylated Pyrimidines
| Starting Material | Reagents | Product | Reaction Conditions |
| 2-amino-6-methylpyrimidin-4-ol | 1. Benzenesulfonyl chloride 2. K₂CO₃ | 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) | Acetone, Reflux, 4 hours |
| 2,6-diaminopyrimidin-4-ol | 1. Benzenesulfonyl chloride 2. K₂CO₃ | 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) | Acetone, Reflux |
| 2-amino-6-methyl-pyrimidin-4-ol | 4-acetamidobenzenesulfonyl chloride | 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) | O-4-acetylamino-benzenesulfonylation |
| 2,6-diamino-pyrimidin-4-ol | 4-acetamidobenzenesulfonyl chloride | 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) | O-4-acetylamino-benzenesulfonylation |
Incorporation into Organosilicon Compounds (e.g., Benzosiloxaboroles)
The benzenesulfonate moiety can be incorporated into complex organosilicon compounds, such as benzosiloxaboroles, to create structurally diverse molecules. nih.govresearchgate.net Research has demonstrated the synthesis of a wide range of O-functionalized benzosiloxaboroles bearing benzenesulfonate groups. nih.govrsc.org
The synthetic strategy often employs a key intermediate, potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate. nih.govresearchgate.netpw.edu.pl This compound serves as a scaffold that can be derivatized. The process involves the treatment of this potassium salt with various substituted benzenesulfonyl chlorides. nih.govresearchgate.netrsc.org This reaction results in the formation of a benzenesulfonate ester linkage at the 6-position of the benzosiloxaborole core, yielding a series of derivatives with functionalized benzenesulfonate moieties. researchgate.netnih.govresearchgate.net
Table 2: Synthesis of Benzosiloxaborole Derivatives
| Precursor | Reagent Type | Resulting Moiety at 6-Position |
| Potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate | Substituted benzenesulfonyl chlorides | Functionalized benzenesulfonate |
| Potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate | Substituted benzoyl chlorides | 6-benzoate side groups |
Routes to Halogenated Potassium Benzenesulfonates
The synthesis of halogenated potassium benzenesulfonates can be achieved through various methods, most notably via the Sandmeyer reaction for the introduction of iodine.
A well-documented route is the preparation of potassium 5-iodo-2-carboxybenzenesulfonate. google.com This method begins with the diazotization of an amino precursor, potassium 5-amino-2-carboxybenzenesulfonate. google.com The synthesis is conducted under an inert atmosphere where the starting amino compound is heated in an aqueous solution, and hydrochloric acid is added. google.com The resulting suspension is cooled, and an aqueous solution of potassium nitrite (B80452) (KNO₂) is added to form the diazonium salt. google.com Subsequently, this intermediate is reacted with an aqueous solution of potassium iodide (KI) to yield the final iodinated product. google.com The temperature is carefully controlled throughout the process, with the diazotization occurring at 0°C and the subsequent iodination reaction being heated to 50°C. google.com
This sequential diazotization-iodination is a reliable one-pot method for producing iodoarenes from aromatic amines. researchgate.net The process uses inexpensive and non-corrosive reagents, making it an efficient synthetic route. researchgate.net
Table 3: Synthesis of Potassium 5-iodo-2-carboxybenzenesulfonate
| Step | Reactants | Reagents | Key Conditions | Intermediate/Product |
| 1. Diazotization | Potassium 5-amino-2-carboxybenzenesulfonate | 1. HCl 2. KNO₂ (aq) | 0°C | Diazonium salt of the starting amine |
| 2. Iodination | Diazonium salt intermediate | KI (aq) | Heat to 50°C for 2 hours | Potassium 5-iodo-2-carboxybenzenesulfonate |
Reaction Mechanisms and Mechanistic Investigations of Benzenesulfonate Compounds
Nucleophilic Substitution Pathways Involving Benzenesulfonate (B1194179)
Nucleophilic substitution reactions of aryl benzenesulfonates can proceed through competitive pathways, primarily involving cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. cdnsciencepub.comacs.orgnih.gov The preferred pathway is highly dependent on the electronic nature of substituents in the substrate and the nucleophile, as well as the reaction conditions. cdnsciencepub.com
The displacement of the sulfonate group in aryl benzenesulfonates is a focal point of mechanistic studies. The hydrolysis of sulfonate monoesters, for example, has been proposed to occur through either a concerted mechanism, involving a single transition state, or a stepwise addition-elimination mechanism that proceeds via a pentacoordinate intermediate. acs.org
In reactions with nucleophiles like benzylamines, aryl benzenesulfonates undergo competitive S-O and C-O bond scission. acs.orgnih.gov Mechanistic interpretations based on kinetic data suggest that the S-O bond cleavage often occurs through a stepwise mechanism involving the rate-limiting formation of a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate. acs.orgnih.gov In contrast, the C-O bond scission is proposed to proceed via a rate-limiting expulsion of the sulfonate anion from a Meisenheimer-type complex. acs.orgnih.gov
Kinetic studies on the pyridinolysis of 2,4-dinitrophenyl X-substituted-benzenesulfonates have shown that these reactions also proceed competitively through S–O and C–O bond fissions. cdnsciencepub.com The mechanism for the S-O bond fission in these cases has been concluded to be concerted, with the leaving-group expulsion being significantly more advanced than the bond formation between the sulfur center and the nucleophile at the transition state. cdnsciencepub.comcdnsciencepub.com
Kinetic studies are fundamental to understanding the mechanisms of aryl benzenesulfonate reactions. By systematically varying substituents on the benzene (B151609) rings of the substrate and altering the nucleophile, researchers can probe the electronic demands of the reaction and the structure of the transition state.
Alkali metal ions, including potassium (K+), can play a significant role in the nucleophilic substitution reactions of sulfonate esters. In the reaction of aryl benzenesulfonates with potassium ethoxide in anhydrous ethanol, the ion-paired EtOK is found to be more reactive than the dissociated EtO⁻, indicating a catalytic role for the K+ ion. acs.orgnih.gov
This catalytic effect is attributed to the ability of the K+ ion to increase the electrophilicity of the sulfur reaction center by forming a cyclic transition state. acs.orgnih.govacs.org The magnitude of this catalytic effect, represented by the k(EtOK)/k(EtO⁻) ratio, is dependent on the electronic nature of the substituents. It decreases as the substituent in the benzenesulfonyl moiety changes from an electron-donating group (EDG) to an electron-withdrawing group (EWG). acs.orgnih.gov Interestingly, the effect is largely independent of the electronic nature of the substituent in the leaving aryloxy group. acs.orgnih.gov This suggests that the potassium ion primarily stabilizes the transition state by interacting with the sulfonyl oxygen atoms rather than facilitating the departure of the leaving group. acs.org In contrast to the catalytic effect of K+, other alkali metal ions can have different effects; for instance, Li+ has been observed to act as an inhibitor in the same reaction system. cdnsciencepub.com
The determination of reaction orders and rate constants is crucial for deriving the rate law of a reaction, which in turn provides mechanistic insights. For the reactions of aryl benzenesulfonates with nucleophiles, pseudo-first-order conditions are often employed, with a large excess of the nucleophile. acs.orgacs.org The pseudo-first-order rate constant (k_obsd) can be determined from the slope of a plot of ln(A∞ − At) versus time. acs.org
Studies on the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with Z-substituted-pyridines have successfully determined second-order rate constants. cdnsciencepub.com These constants reveal that the rate of S-O bond fission decreases significantly as the electron-donating character of the substituent X in the sulfonyl group increases. cdnsciencepub.com Similarly, the rate decreases as the basicity of the incoming pyridine nucleophile decreases. cdnsciencepub.com
Below is a data table summarizing second-order rate constants for the reaction of 2,4-dinitrophenyl benzenesulfonate with various Z-substituted-pyridines, illustrating the effect of pyridine basicity on reactivity. cdnsciencepub.com
| Z in Z-Pyridine | pKₐ | kₙˢ⁻ᴼ (M⁻¹ s⁻¹) |
|---|---|---|
| 4-NMe₂ | 11.30 | 6.59 |
| 4-Me | 9.63 | 3.67 x 10⁻¹ |
| H | 8.93 | 1.11 x 10⁻¹ |
| 3-Ac | 6.67 | 1.57 x 10⁻³ |
| 4-Ac | 7.13 | 2.93 x 10⁻³ |
| 4-CN | 4.73 | 5.04 x 10⁻⁴ |
Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. The Hammett equation (log(kₓ/k₀) = ρσ) relates the rate constants of a series of reactions with substituted reactants to the electronic properties of the substituents. utexas.edugcwk.ac.in The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. utexas.edugcwk.ac.in
In the study of aryl benzenesulfonate reactions, Hammett plots are frequently constructed. For instance, the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with 4-oxypyridine yielded a scattered Hammett plot for S-O bond fission. cdnsciencepub.com However, an excellent linear correlation was obtained using the Yukawa-Tsuno equation (log(kₓ/k₀) = ρ(σ + r(σ⁺ − σ))), which accounts for enhanced resonance effects. cdnsciencepub.comwikipedia.org This yielded a ρₓ value of 1.22 and an r value of 0.72, suggesting that the non-linearity in the Hammett plot was due to ground-state stabilization of the substrate through resonance interactions. cdnsciencepub.com
The Brønsted equation relates the rate constant to the acidity or basicity of a catalyst or reactant. A linear Brønsted-type plot for the reactions of 2,4-dinitrophenyl benzenesulfonate with pyridines (S-O bond fission) was obtained with a βₙᵤ꜀ value of 0.62. cdnsciencepub.comcdnsciencepub.com Such a value is typical for nucleophilic substitution reactions of aryl benzenesulfonates that proceed via a concerted mechanism. cdnsciencepub.com These LFER analyses collectively support a concerted mechanism where bond formation and bond cleavage occur in a single step, though not necessarily to the same extent. acs.orgnih.gov
The elucidation of transition state (TS) structures is paramount for a complete mechanistic understanding. This can be achieved through a combination of experimental kinetics and computational chemistry. nih.gov Experimental determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides information about the energy requirements and molecular ordering of the transition state.
For the reaction of aryl benzenesulfonates with potassium ethoxide, activation parameters were determined from reactions performed at multiple temperatures. acs.orgnih.gov These experimental data, combined with LFER analyses, support a proposed cyclic transition state structure where the K+ ion bridges the sulfonyl oxygen and the oxygen of the ethoxide nucleophile. acs.orgnih.gov This structure explains the catalytic role of the potassium ion, which enhances the electrophilicity of the sulfur atom. nih.govacs.org
Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways and calculate the geometries and energies of transition states. peerj.com These calculations can generate potential energy surfaces and provide detailed three-dimensional structures of fleeting transition states that are challenging to observe directly. acs.orgnih.gov For sulfonate ester hydrolysis, computational studies have been used to map potential energy surfaces and distinguish between stepwise and concerted mechanistic pathways, complementing the interpretations drawn from experimental data like non-linear Brønsted plots. acs.org
Hydrolytic Mechanisms of Sulfonate Esters
The hydrolysis of sulfonate esters, a fundamental sulfuryl transfer reaction, has been a subject of significant research, with evidence pointing towards both concerted and stepwise mechanistic pathways. nih.govsemanticscholar.orgacs.org The specific mechanism can be influenced by factors such as the nature of the leaving group. nih.govacs.org
The alkaline hydrolysis of sulfonate esters, particularly aryl benzenesulfonates, can proceed through a two-step, addition-elimination mechanism that involves a pentavalent, pentacoordinate intermediate. nih.govacs.orgrsc.org This stepwise pathway is generally favored for esters with poorer leaving groups. nih.govsemanticscholar.orgacs.org In this mechanism, the initial step is the rate-limiting attack of a hydroxide (B78521) nucleophile on the sulfur atom, forming the transient pentavalent intermediate. nih.govacs.org Subsequent, faster expulsion of the leaving group (phenolate) yields the final products.
Computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, have provided theoretical support for this mechanism. rsc.org These calculations have shown that a pentavalent intermediate can be stable for sulfonate esters with poorer leaving groups, which aligns with the experimental kinetic data. nih.govacs.org The combination of a strong nucleophile (hydroxide) and a poor leaving group creates conditions that favor the formation of this stepwise intermediate over a fully concerted reaction. rsc.org
Significant evidence for a shift in the hydrolytic mechanism comes from kinetic studies and the analysis of Brønsted correlations. A Brønsted plot for the alkaline hydrolysis of a series of aryl benzenesulfonates shows a distinct non-linear relationship, with a break occurring at a leaving group pKa of approximately 8.5. nih.govrsc.org
This break in the plot is interpreted as a change in the reaction mechanism:
For poor leaving groups (pKa > 8.5): A steeper slope (β-leaving group value of -0.97) is observed. This is consistent with a two-step mechanism where the formation of the pentavalent intermediate is the rate-limiting step, and there is significant bond cleavage to the leaving group in the transition state. rsc.org
For good leaving groups (pKa < 8.5): A shallower slope (β-leaving group value of -0.27) is measured. rsc.org This suggests a shift to a concerted mechanism where the unstable intermediate has no significant lifetime, and bond formation and bond cleavage occur simultaneously. nih.govacs.org
The following table summarizes the kinetic data derived from the Brønsted plot analysis.
| Leaving Group pKa Range | β-leaving group Value | Inferred Mechanism |
| > 8.5 | -0.97 | Stepwise (via pentavalent intermediate) |
| < 8.5 | -0.27 | Concerted |
This interactive data table summarizes the relationship between leaving group ability and the proposed hydrolytic mechanism for aryl benzenesulfonates.
Alkaline Fusion Reactions of Benzenesulfonic Acid Salts
C₆H₅SO₃Na + 2 NaOH → C₆H₅ONa + Na₂SO₃ + H₂O wikipedia.org
The resulting sodium phenoxide is then acidified to produce phenol. wikipedia.orgyoutube.com
The mechanism for the conversion of benzenesulfonate to phenoxide under fused alkali conditions has been determined to be a nucleophilic aromatic substitution (SNAr). lscollege.ac.in This pathway is distinct from the benzyne (elimination-addition) mechanism observed in other aromatic substitutions.
The SNAr mechanism proceeds via two key steps:
Addition: The powerful hydroxide nucleophile from the molten NaOH attacks the carbon atom bearing the sulfonate group (the ipso-carbon). quora.com This addition forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.
Elimination: The sulfonate group is subsequently eliminated as a sulfite anion (SO₃²⁻) from the intermediate, restoring the aromaticity of the ring and forming the phenoxide product. quora.com
This reaction requires harsh conditions, including high temperatures and an excess of molten alkali, to overcome the energetic barrier of disrupting the aromatic system. lscollege.ac.inquora.com
Isotopic labeling studies have been crucial in confirming the SNAr mechanism for the alkaline fusion of benzenesulfonic acid. A key study utilized benzenesulfonic acid labeled with carbon-14 (¹⁴C) at the C-1 position (the carbon atom directly attached to the sulfur). lscollege.ac.in Upon reaction, the resulting phenol was found to have the ¹⁴C label exclusively at the C-1 position.
This result demonstrates that the incoming hydroxide group directly displaces the sulfonate group on the same carbon atom. If the reaction had proceeded through a symmetrical benzyne intermediate, the ¹⁴C label would have been scrambled between the C-1 and C-2 positions in the phenol product. The absence of such scrambling provided definitive evidence against the benzyne mechanism and confirmed the direct addition-elimination pathway of the SNAr reaction. lscollege.ac.in
Formation of Benzenesulfonyl Chlorides
Benzenesulfonyl chloride is a key synthetic intermediate derived from benzenesulfonic acid or its salts. manavchem.com It is primarily used to prepare sulfonamides and sulfonate esters. wikipedia.orglibretexts.org Several methods are employed for its synthesis.
The conversion can be achieved by treating benzenesulfonic acid or its alkali metal salts with various chlorinating agents:
Phosphorus Pentachloride (PCl₅): Reaction with phosphorus pentachloride effectively converts benzenesulfonic acid to benzenesulfonyl chloride. wikipedia.orgorgsyn.org
Phosphorus Oxychloride (POCl₃): This reagent is also used to prepare the sulfonyl chloride from the salts of benzenesulfonic acid. wikipedia.orgorgsyn.org
Thionyl Chloride (SOCl₂): Benzenesulfonic acid reacts with thionyl chloride to yield benzenesulfonyl chloride. lscollege.ac.ingoogle.com
Chlorosulfonic Acid (ClSO₃H): In the industrial chlorosulfonation of benzene, benzenesulfonic acid is formed as an intermediate, which then reacts further with excess chlorosulfonic acid to produce benzenesulfonyl chloride. wikipedia.orgchemicalbook.com
These reactions are fundamental in organic synthesis for converting the sulfonic acid functional group into a more reactive sulfonyl halide.
Oxidation Mechanisms of Alkyl Benzenesulfonates
The oxidation of alkyl benzenesulfonates is a critical process, particularly in the context of their environmental degradation. The stability of these compounds necessitates specific chemical or biological pathways to break down the alkyl chain and the aromatic ring. Research has identified several key mechanisms through which this oxidation occurs, primarily categorized into microbial biodegradation and chemical oxidation processes.
Microbial Biodegradation Pathway
The most extensively studied oxidation mechanism for linear alkylbenzene sulfonates (LAS) is biodegradation by microbial communities. This process is a multi-step pathway involving the sequential oxidation of the alkyl chain, followed by the cleavage of the aromatic ring.
Initial Alkyl Chain Oxidation: The primary attack on the LAS molecule by bacteria occurs at the alkyl chain. The degradation is initiated by a terminal oxidation process known as ω-oxidation, where the terminal methyl group of the alkyl chain is oxidized. who.intwikipedia.orgallen.in This is followed by a series of β-oxidation steps, which progressively shorten the alkyl chain by two-carbon units. who.intasm.orgnih.gov
The key steps in the alkyl chain oxidation are:
ω-Oxidation: A monooxygenase enzyme introduces a hydroxyl group at the terminal (omega) carbon of the alkyl chain. wikipedia.orgallen.in This alcohol is subsequently oxidized first to an aldehyde and then to a carboxylic acid. wikipedia.orgnih.gov This creates a dicarboxylic acid derivative of the original fatty acid chain attached to the sulfophenyl group.
β-Oxidation: The resulting carboxylated alkyl chain then undergoes β-oxidation from the end opposite the phenyl ring. who.intasm.org This process is repeated, cleaving off two-carbon units (as acetyl-CoA) in each cycle.
This initial phase of oxidation results in the formation of a family of intermediates known as sulfophenylcarboxylates (SPCs). nih.govresearchgate.net The specific length of the SPCs formed depends on the length of the original LAS congener and the position of the phenyl group.
Degradation of Sulfophenylcarboxylates (SPCs): Once the alkyl chain is sufficiently shortened, the resulting SPCs are further mineralized. Research on bacteria like Comamonas testosteroni KF-1 has identified specific enzymes involved in this stage. For instance, the degradation of 3-(4-sulfophenyl)butyrate involves a Baeyer-Villiger monooxygenase that converts the intermediate 4-sulfoacetophenone into 4-sulfophenyl acetate. nih.govscispace.com This is followed by the action of an esterase, which hydrolyzes 4-sulfophenyl acetate to 4-sulfophenol and acetate. nih.govscispace.com
Chemical Oxidation Mechanisms
Alkyl benzenesulfonates can also be degraded through chemical oxidation, often employing strong oxidizing agents or advanced oxidation processes (AOPs).
Oxidation by Potassium Permanganate: Studies have demonstrated the effectiveness of potassium permanganate (KMnO₄) in oxidizing alkyl benzene sulfonates (ABS). The reaction is typically rapid, with a significant reduction in ABS concentration observed within a short period. mst.edumst.edu The oxidation of alkylbenzenes by permanganate generally occurs at the benzylic carbon (the carbon atom attached to the benzene ring), provided it has at least one hydrogen atom. libretexts.orgyoutube.com The entire alkyl side-chain is oxidized to a carboxyl group, ultimately forming benzenesulfonic acid derivatives which can be further degraded. youtube.com
One laboratory investigation into the chemical oxidation of ABS with potassium permanganate provided the following findings under specific experimental conditions (deionized water, room temperature, pH 8.5): mst.edumst.edu
| Initial ABS Conc. (mg/L) | KMnO₄ Dosage (mg/L) | Detention Time (hours) | ABS Removal (%) |
| 3 | 2.5 | 0.5 | >50 |
| 3 | 2.5 | 5.0 | ~70 |
| 5 | 5.0 | 0.5 | ~60 |
| 5 | 5.0 | 5.0 | ~80 |
| 10 | 10.0 | 0.5 | ~55 |
| 10 | 10.0 | 5.0 | ~75 |
This table presents illustrative data based on findings that a major portion of ABS removal was obtained within one half hour. mst.edumst.edu
The mechanism of permanganate oxidation of alkylarenes can be complex, potentially involving the formation of intermediate manganese species and free radicals that attack the substrate. researchgate.net
Photocatalytic Oxidation: Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) and UV light, are also effective in degrading alkyl benzenesulfonates. thaiscience.inforesearchgate.net This process relies on the generation of highly reactive hydroxyl radicals (•OH) when the TiO₂ catalyst is irradiated with UV light. thaiscience.info These radicals are powerful, non-selective oxidizing agents that attack the LAS molecule.
The proposed mechanism involves several steps:
Generation of hydroxyl radicals by the UV-activated TiO₂.
Attack of the hydroxyl radicals on the alkylbenzene sulfonate molecule. This can occur at the alkyl chain or the aromatic ring.
Stepwise breakdown of the molecule into smaller organic intermediates, and eventually mineralization into carbon dioxide, water, and sulfate (B86663) ions (SO₄²⁻). thaiscience.info
Research has shown that factors such as pH, catalyst dosage, and initial LAS concentration significantly affect the efficiency of photocatalytic degradation. thaiscience.info
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure and Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For potassium benzenesulfonate (B1194179), the FTIR spectrum is dominated by strong absorptions corresponding to the sulfonate group and the aromatic ring.
The key vibrational modes observed are the symmetric and asymmetric stretching of the sulfonate (SO₃⁻) group. The strong absorption bands for the sulfonate group are a clear indicator of the presence of this functional moiety. Specifically, vibrations associated with the S=O bond and the para-substituted phenyl ring's C=C bonds are prominent. researchgate.net The absence of a broad peak around 3300 cm⁻¹, which would indicate an O-H stretch, confirms the complete conversion of sulfonic acid to the sulfonate salt. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Potassium Benzenesulfonate
| Vibrational Mode | Wave Number (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric SO₃⁻ Stretch | ~1178 | Sulfonate (SO₃⁻) |
| Symmetric SO₃⁻ Stretch | ~1033 - 1057 | Sulfonate (SO₃⁻) |
| Phenyl Ring C=C Stretch | ~1450 - 1600 | Aromatic Ring |
| Aromatic C-H Stretch | >3000 | Aromatic Ring |
Note: The exact wave numbers can vary slightly depending on the sample preparation and instrument.
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It relies on the inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the vibrational modes of the molecule. libretexts.org This technique is highly effective for generating a unique "molecular fingerprint," a complex pattern of peaks that is characteristic of a specific compound. mdpi.comnih.gov
In the Raman spectrum of this compound, the symmetric stretch of the sulfonate group and the breathing modes of the benzene (B151609) ring are typically strong. The C=C stretching modes of the aromatic ring are observed in the 1450-1600 cm⁻¹ range. scielo.org.mx The region between 300 cm⁻¹ and 1600 cm⁻¹ is often considered the fingerprint region, containing a wealth of structural information. biorxiv.org
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1586 | Phenyl Ring C=C Stretch |
| ~1023 - 1028 | Phenyl Ring Breathing Mode |
| ~1000 - 1004 | Phenyl Ring Breathing Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In this compound, the protons are attached to the aromatic ring. Due to the electron-withdrawing nature of the sulfonate group, these protons are deshielded and resonate at a lower field (higher ppm value) compared to unsubstituted benzene (7.27 ppm). researchgate.net
The spectrum typically shows a complex multiplet pattern for the aromatic protons. Protons closer to the sulfonate group (ortho positions) are generally shifted further downfield than the meta and para protons. Predicted spectra in D₂O show two distinct signals for the aromatic protons. hmdb.ca
Table 3: Predicted ¹H NMR Chemical Shifts for Benzenesulfonate Anion (in D₂O)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-ortho, H-meta | ~7.89 | Multiplet |
Note: Data is based on predicted spectra for the benzenesulfonate anion in D₂O. Actual values may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR spectroscopy is used to determine the structure of the carbon framework of a molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, four distinct signals are expected for the six carbons of the benzene ring due to symmetry.
The carbon atom directly attached to the sulfonate group (the ipso-carbon) is significantly deshielded and appears at the lowest field. The chemical shifts of the ortho, meta, and para carbons are also influenced by the substituent sulfonate group. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonate Anion (in D₂O)
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-ipso | ~146.4 |
| C-ortho | ~126.9 |
| C-meta | ~130.6 |
Note: Data is based on predicted spectra for the benzenesulfonate anion in D₂O. hmdb.ca Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The benzenesulfonate anion has a monoisotopic mass of approximately 157 Da. nih.gov
Under techniques like electrospray ionization (ESI) in negative mode, the benzenesulfonate anion (C₆H₅SO₃⁻) would be observed. When subjected to collision-induced dissociation (CID), aromatic sulfonates exhibit characteristic fragmentation patterns. A common and diagnostic fragmentation pathway for benzenesulfonates is the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. aaqr.orgnih.gov This loss results in the formation of a phenolate anion. aaqr.org
Table 5: Mass Spectrometry Data for the Benzenesulfonate Anion
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [C₆H₅SO₃]⁻ | ~157.0 | Parent Anion |
Electronic Absorption and Luminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. pasg.nhs.ukspcmc.ac.in For aromatic compounds like this compound, the most significant electronic transitions are π→π* transitions associated with the benzene ring. spcmc.ac.in
The UV spectrum of benzene exhibits three main absorption bands, often referred to as the E1, E2, and B bands. spcmc.ac.in The most intense band (E1) appears in the vacuum ultraviolet region. The E2 and B bands, which are symmetry-forbidden and thus less intense, appear at approximately 204 nm and 256 nm, respectively. spcmc.ac.in Substitution on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. For benzenesulfonates, the sulfonate group acts as an auxochrome, influencing the energy of the π orbitals. It is expected that this compound in an aqueous solution would exhibit absorption maxima in the UV region characteristic of a substituted benzene. The fine structure often observed in the B band of benzene is typically lost in substituted derivatives and in polar solvents. spcmc.ac.in
Table 3: Expected UV-Vis Absorption Bands for this compound
| Band | Electronic Transition | Expected Wavelength Region (nm) | Characteristics |
| E2 | π→π | ~200-220 | Intense absorption |
| B | π→π | ~255-270 | Weaker absorption, often appearing as a shoulder |
Luminescence, including fluorescence and phosphorescence, involves the emission of light from a substance after it has absorbed light or other electromagnetic radiation. The study of organic guest molecules within an inorganic host crystal matrix can reveal significant insights into their photophysical properties. The rigid environment of the inorganic host can restrict the non-radiative decay pathways of the organic guest, leading to enhanced luminescence.
While specific luminescence studies on this compound as a guest in an inorganic host were not identified, research on related systems provides a valuable framework. For instance, organic molecules like 2-aminobenzenesulfonic acid and 2-naphthylamine-1-sulfonic acid, when incorporated into a potassium sulfate (B86663) (K₂SO₄) host matrix, exhibit room temperature phosphorescence. materialsproject.org The interaction between the π-electrons of the organic guest and the potassium ions of the host is thought to inhibit molecular vibrations, thereby promoting phosphorescence. materialsproject.org It is plausible that this compound, when doped into a suitable inorganic host crystal, could exhibit similar luminescent properties. The specific emission wavelengths would be dependent on the nature of the host lattice and the electronic structure of the benzenesulfonate anion.
X-ray Diffraction Studies for Crystalline and Molecular Structures
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
Table 4: Representative Crystallographic Data for an Analogous Compound (Potassium p-toluenesulfonate)
| Parameter | Value |
| Chemical Formula | C₇H₇KO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 5.952(1) |
| c (Å) | 13.567(3) |
| β (°) | 104.56(3) |
| Volume (ų) | 877.9(3) |
| Z | 4 |
Note: Data for potassium p-toluenesulfonate is provided as a representative example of a closely related potassium arenesulfonate.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the parallel atomic planes within a crystal lattice. Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ), which serves as a distinct "fingerprint" for that material.
For this compound, PXRD is crucial for phase identification. By comparing the experimental diffraction pattern of a sample to a reference database, the identity and purity of the crystalline phase can be unequivocally confirmed. The angular positions and relative intensities of the diffraction peaks are characteristic of the compound's specific crystal lattice.
Furthermore, PXRD provides critical information about the degree of crystallinity. A highly crystalline sample of this compound will exhibit a diffraction pattern with sharp, well-defined peaks and a low background signal. Conversely, the presence of amorphous (non-crystalline) content would be indicated by broad, diffuse humps in the pattern, superimposed on the sharp peaks of the crystalline phase. The sharpness of the peaks, often measured by their full width at half maximum (FWHM), is inversely related to the size of the crystallites, offering further insight into the material's microstructure.
Illustrative PXRD Data for Crystalline this compound This table presents a representative set of diffraction peaks that could be expected from a pure, crystalline sample of this compound. Actual experimental values may vary based on instrumental conditions and sample preparation.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.5 | 5.71 | 85 |
| 18.2 | 4.87 | 100 |
| 21.8 | 4.07 | 60 |
| 25.3 | 3.52 | 75 |
| 28.9 | 3.09 | 50 |
| 31.2 | 2.86 | 45 |
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) for Morphology and Surface Structure
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about a sample's surface topography and morphology. It operates by scanning a focused beam of electrons across the specimen's surface. The interactions between the electrons and the sample's atoms generate various signals, primarily secondary electrons, which are collected by a detector to form an image. This process yields detailed, three-dimensional-like images of the surface.
In the analysis of this compound, SEM is instrumental in characterizing the morphology of its particles. It can reveal the shape, size, and size distribution of the crystals or powder agglomerates. For instance, SEM can distinguish between needle-like (acicular), plate-like (platy), or block-like (equant) crystal habits, which can be influenced by the crystallization conditions.
Summary of Morphological and Surface Features Observable by SEM
| Feature | Description | Typical Magnification Range |
|---|---|---|
| Crystal Habit | Describes the characteristic external shape of individual crystals (e.g., prismatic, tabular, equant). | 100x - 1,000x |
| Particle Size Distribution | Assessment of the range and average size of the particles in the powder. | 500x - 5,000x |
| Surface Texture | Visualization of the fine details of the particle surfaces, such as smoothness, roughness, or striations. | 5,000x - 20,000x |
| Aggregation/Agglomeration | Examines how individual particles are clustered or fused together. | 200x - 2,000x |
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with an SEM, is an analytical technique used for the elemental analysis of a sample. When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fall to fill these vacancies, releasing energy in the form of X-rays. The energy of each emitted X-ray is characteristic of the element from which it originated.
For this compound (C₆H₅KO₃S), EDX analysis confirms the presence of the expected constituent elements: carbon (C), oxygen (O), sulfur (S), and potassium (K). The technique provides a spectrum showing peaks corresponding to the characteristic X-ray energies of these elements. The intensity of each peak is proportional to the concentration of the corresponding element in the analyzed volume. This allows for a quantitative or semi-quantitative determination of the elemental composition.
EDX can also be used for elemental mapping, where the distribution of specific elements across the sample's surface is visualized. This is particularly useful for assessing the homogeneity of the sample and identifying any potential impurities or phase segregation. For a pure this compound sample, elemental maps of potassium and sulfur would be expected to show a uniform distribution across the particle surfaces.
Theoretical Elemental Composition of this compound (C₆H₅KO₃S) Based on a molecular weight of 196.27 g/mol. alfa-chemistry.com
| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |
|---|---|---|---|
| Carbon | C | 37.5% | 36.71% |
| Hydrogen | H | 31.2% | 2.57% |
| Potassium | K | 6.2% | 19.92% |
| Oxygen | O | 18.8% | 24.45% |
| Sulfur | S | 6.2% | 16.34% |
Note: Hydrogen is typically not detectable by standard EDX analysis.
Computational and Theoretical Chemistry of Potassium Benzenesulfonate Systems
Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches
A combination of quantum mechanical (QM) and molecular mechanical (MM) methods is employed to model potassium benzenesulfonate (B1194179) systems accurately. QM methods, based on the principles of quantum physics, are used to describe the electronic structure of the benzenesulfonate anion where bond-breaking or forming events and electronic excitations occur. MM methods, which use classical physics, are suitable for modeling the larger environment, including the potassium cation and solvent molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is a widely used approach for studying the ground-state properties of molecules like potassium benzenesulfonate. scispace.com DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. scispace.com In principle, DFT is an exact theory based on the electron density distribution, n(r), rather than the more complex many-electron wave function. scispace.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices, derived from DFT calculations, help in understanding the chemical behavior of the benzenesulfonate anion. sums.ac.ir
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): Represents the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. sums.ac.ir
Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. sums.ac.ir
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic change. sums.ac.ir
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it gets saturated with electrons from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). sums.ac.ir
| Parameter | Representative Value (eV) |
| EHOMO | -7.5 |
| ELUMO | -3.5 |
| Energy Gap (ΔE) | 4.0 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 3.5 |
| Electronegativity (χ) | 5.5 |
| Chemical Hardness (η) | 2.0 |
| Chemical Softness (S) | 0.5 |
| Electrophilicity Index (ω) | 7.56 |
Table 1: Representative Frontier Molecular Orbital energies and calculated global reactivity indices for a benzenesulfonate-containing compound, illustrating the application of DFT principles. Data is illustrative and based on findings for similar molecular systems. researchgate.net
DFT calculations are routinely used to determine the total energy and dipole moment of molecules. researchgate.netdergipark.org.tr The total energy of a molecule is a fundamental property that helps in assessing its stability. By comparing the total energies of different conformations, the most stable geometry can be identified. researchgate.net
The following table provides illustrative calculated data for a molecule in different phases to show the type of information obtained from these calculations.
| Species Property | Gas Phase | Aqueous Solution |
| Total Energy (Hartree) | -550.123 | -550.135 |
| Dipole Moment (Debye) | 2.5 | 4.8 |
Table 2: Illustrative example of calculated total energies and dipole moments for a molecule in the gas phase and aqueous solution using a DFT method. This demonstrates the typical output of such calculations. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronically excited states. uci.eduresearchgate.net It has become a standard tool for calculating electronic absorption and emission spectra. rsc.org By applying a time-dependent perturbation, such as an oscillating electric field from light, TD-DFT can predict the transition energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. uci.edu
The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing a good description of excited states. nih.gov For this compound, TD-DFT would be instrumental in predicting its absorption spectrum, identifying the nature of electronic transitions (e.g., π→π* transitions within the benzene (B151609) ring), and understanding its photophysical behavior. rsc.orgnih.gov
For large systems, such as this compound in an explicit solvent or within a biological environment, using purely QM methods is computationally prohibitive. Combined QM/MM methodologies offer a solution by partitioning the system into two regions. nih.gov The chemically active core, the benzenesulfonate anion, is treated with a high-level QM method (like DFT) to accurately describe electronic effects. nih.gov The surrounding environment, including the potassium ion and water molecules, is treated with a classical MM force field. nih.gov
This approach allows for the study of environmental effects on the properties and reactivity of the QM region. nih.gov For instance, QM/MM simulations can be used to study solvation effects on the electronic spectrum of this compound or its binding within a larger host-guest complex. nih.govprace-ri.eu The interaction between the QM and MM regions is crucial and can be modeled at different levels of theory, including mechanical embedding, electrostatic embedding, and polarizable embedding. prace-ri.eu
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Analysis of Noncovalent Interactions in Benzenesulfonate Structures
Noncovalent interactions play a critical role in the structure and function of molecular systems. In the context of this compound, several types of noncovalent interactions are significant.
The primary interaction in solid this compound is the ionic bond between the potassium cation (K+) and the benzenesulfonate anion (C₆H₅SO₃⁻). In solution, this becomes an ion-dipole interaction between the ions and polar solvent molecules like water.
Furthermore, the benzenesulfonate anion itself can participate in various noncovalent interactions:
Hydrogen Bonding: The oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. In the presence of protic solvents or other molecules with acidic hydrogens, strong hydrogen bonds can form.
π-Interactions: The benzene ring can engage in π-π stacking with other aromatic rings or in cation-π interactions with the K+ ion or other cations.
C–H···O Interactions: Weak hydrogen bonds between the C-H groups of the benzene ring and oxygen atoms of neighboring molecules can contribute to the stability of the crystal lattice or supramolecular assemblies.
Computational methods, particularly DFT, can be used to analyze and quantify these interactions. For instance, studies on substituted benzenesulfonic acids have shown the importance of intramolecular hydrogen bonds in determining the conformational preferences and acidity of the molecules. mdpi.com The analysis of these weak interactions is crucial for understanding the crystal packing of this compound and its behavior in different environments.
Hirshfeld Surface Analysis for Intermolecular Contacts
By mapping various properties onto this surface, a detailed picture of the intermolecular contacts emerges. A key property mapped is the normalized contact distance (d_norm), which is based on the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm map indicate close contacts, where the intermolecular distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds. researchgate.net White areas represent contacts at the van der Waals separation, and blue areas signify contacts longer than this distance. researchgate.net
The enrichment ratio is another quantity derived from Hirshfeld analysis that reveals the propensity of chemical species to form specific intermolecular contacts compared to a statistically random distribution. nih.gov Generally, polar contacts like O···H, which are characteristic of hydrogen bonds, show high enrichment ratios, indicating they are favored interactions within the crystal packing. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions from quantum mechanical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonds. uni-muenchen.de This approach provides a quantitative framework for understanding electron delocalization and its contribution to molecular stability. The core of the analysis involves examining interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis-type orbitals, typically antibonds). uni-muenchen.dewisc.edu
The stability of a molecule is enhanced by delocalization effects, where electron density from a donor NBO is shared with an acceptor NBO. The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.eduresearchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. For example, a strong interaction might be identified between an oxygen lone pair (donor) and an adjacent antibonding orbital (acceptor). uni-muenchen.de
In the context of the benzenesulfonate anion, NBO analysis can elucidate the delocalization of charge. The interaction between the lone pairs on the sulfonate oxygen atoms and the antibonding orbitals (π*) of the benzene ring is a key factor in its stability. This delocalization spreads the negative charge over the entire sulfonate group and into the aromatic ring, which is a more stable arrangement than a localized charge. The analysis provides quantitative data on the occupancy of the bonding and antibonding orbitals. A decrease in the occupancy of a localized Lewis-type orbital and a corresponding increase in the occupancy of a non-Lewis antibonding orbital are direct measures of delocalization. researchgate.net These delocalization corrections to the idealized Lewis structure are crucial for accurately describing the electronic structure and stability of molecules like this compound. uni-muenchen.deresearchgate.net
Theoretical Predictions of Nonlinear Optical (NLO) Properties
Theoretical chemistry provides powerful tools for predicting the nonlinear optical (NLO) properties of materials, guiding the synthesis of new compounds for photonic and electro-optical applications. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate key NLO parameters. researchgate.netacs.org These parameters include the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which govern the second- and third-order NLO responses, respectively. nih.govnih.gov
Computational studies have shown that the crystalline environment significantly impacts NLO properties. nih.gov A self-consistent electrostatic embedding approach, where the molecule of interest is treated quantum mechanically while being polarized by the electrostatic field of the surrounding crystal lattice, provides more accurate predictions. acs.orgnih.gov This method has demonstrated that electrostatic interactions can markedly alter the hyperpolarizability values compared to calculations on an isolated molecule in the gas phase. nih.gov For instance, in studies of similar organic salt crystals, including those with benzenesulfonate anions, the inclusion of polarization effects was shown to be crucial for obtaining results that concur with experimental measurements. acs.orgnih.gov These theoretical predictions help in understanding structure-property relationships and in the rational design of new NLO materials.
Computational Modeling of Adsorption Phenomena
Computational modeling is a vital tool for investigating the adsorption of molecules onto surfaces at an atomic level, providing insights that are often difficult to obtain experimentally. researchgate.netmdpi.com For this compound, such models are used to understand its interaction with various crystalline surfaces, a phenomenon relevant in contexts like industrial crystallization and environmental science. researchgate.net Molecular dynamics (MD) simulations and quantum mechanical calculations are the primary methods used to explore these adsorption phenomena. researchgate.netresearchgate.net
MD simulations can model the behavior of surfactant molecules, such as benzenesulfonate, at interfaces, for example, between a solid and water. researchgate.net These simulations can reveal how individual ions or molecules orient themselves on a surface. For instance, simulations of similar sulfonated surfactants show they tend to arrange with their hydrophilic sulfonate groups interacting with the aqueous phase or a polar surface, while the hydrophobic phenyl group orients away. researchgate.net
Quantum mechanical methods are used to calculate the energetics and geometry of adsorption with high accuracy. researchgate.net These calculations can determine the most stable adsorption sites and the nature of the bonding between the adsorbate and the surface. researchgate.net For example, studies on the adsorption of potassium on a silicon surface used calculations to identify the preferred "dangling-bond" adsorption site. aps.org This level of detail allows for a microscopic understanding of the forces driving the adsorption process, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov
Adsorption Energetics on Crystalline Surfaces
The energetics of adsorption determine the strength and specificity of the interaction between a molecule and a surface. Computational chemistry allows for the precise calculation of these adsorption energies. For benzenesulfonate, theoretical studies have been performed to understand its binding effectiveness on various crystal faces, such as those of potassium sulfate (B86663) (K₂SO₄), a structurally related inorganic salt. researchgate.net
Both molecular mechanics and density functional theory (DFT) methods have been used to calculate the adsorption energetics of benzenesulfonate on different crystallographic faces of potassium sulfate. researchgate.net These calculations predict the stabilization energy gained when a benzenesulfonate molecule adsorbs from solution onto the crystal surface. Research has shown that benzenesulfonate binds effectively to potassium sulfate surfaces. researchgate.net
Furthermore, computational models can probe the interaction of the benzene ring with surface cations. Calculations for an "inverse sandwich" complex, K⁺···C₆H₆···K⁺, which mimics the environment where a benzene ring is situated between potassium ions on a crystal surface, show a significant stabilization energy of 21.4 kcal/mol. acs.org This highlights the importance of cation-π interactions in the adsorption process. The ability to calculate adsorption energies for specific faces helps explain phenomena like face-specific dye incorporation into crystals, where certain molecules are preferentially adsorbed onto particular growing crystal facets. researchgate.netacs.org
Table of Adsorption Energies for Surfactants on Anthracite
The following table, adapted from a computational study on linear alkylbenzene sulfonates, illustrates typical adsorption energy values calculated for related surfactant molecules on a solid surface. The total adsorption energy (E) is composed of van der Waals (E_V) and electrostatic (E_L) contributions.
| Surfactant Model | van der Waals Energy (E_V) (kcal·mol⁻¹) | Electrostatic Energy (E_L) (kcal·mol⁻¹) | Total Adsorption Energy (E) (kcal·mol⁻¹) |
| 8C-anthracite | -268.26 | -3.34 | -271.60 |
| 10C-anthracite | -290.06 | -2.47 | -290.53 |
| 12C-anthracite | -366.75 | -5.51 | -372.26 |
| 14C-anthracite | -269.37 | -3.18 | -272.55 |
| 16C-anthracite | -251.78 | -3.84 | -255.62 |
| 18C-anthracite | -266.59 | -3.79 | -270.38 |
| Data derived from a study on linear alkylbenzene sulfonates, where 'nC' denotes the number of carbon atoms in the alkyl chain. researchgate.net |
Applications in Advanced Materials and Chemical Systems
Role in Polymer Science and Engineering
Potassium benzenesulfonate (B1194179), particularly in the form of potassium 3-(phenylsulfonyl)benzenesulfonate (KSS), serves as a highly effective, halogen-free flame retardant, especially for polycarbonate (PC) and its blends. Its utility in polymer science stems from its ability to impart significant flame retardancy at very low concentrations, often less than 1% by weight, without compromising the inherent transparency of the polycarbonate. google.com This makes it a valuable additive in the electronics industry, where both flame retardancy and optical clarity are crucial properties. wikipedia.orgdoubtnut.com
Potassium benzenesulfonate is a well-established flame retardant for polycarbonate, capable of elevating the polymer's flame resistance to meet stringent safety standards, such as the UL-94 V-0 rating. wikipedia.orgnih.gov The addition of a small amount of KSS, typically around 0.1%, can significantly increase the Limiting Oxygen Index (LOI) of PC. wikipedia.orgnih.gov Its effectiveness at low loadings is a key advantage, as it preserves the mechanical and optical properties of the base polymer. wikipedia.org The compound is part of a class of sulfonate salts that are among the most efficient flame retardants for PC, acting primarily through a condensed-phase mechanism. wikipedia.org
The flame retardant efficacy of this compound can be significantly enhanced when used in combination with silicon-containing compounds. Research has demonstrated a strong synergistic effect between KSS and various organosilicon additives, such as polysiloxanes and silsesquioxanes. acs.orgnih.gov
One study investigated the combination of KSS with a synthesized silicon-containing compound, DAPSiO. The results, summarized in the table below, show that the addition of DAPSiO markedly improved the flame retardancy of the PC/KSS system. For instance, a formulation containing 1 wt% DAPSiO and 0.5 wt% KSS achieved a high Limiting Oxygen Index (LOI) of 44 and a UL-94 V-0 rating. acs.orgnih.gov This synergistic effect is attributed to the silicon compound's ability to promote the formation of a more cohesive and denser char layer during combustion. acs.orgnih.gov The silicon component migrates to the burning surface, stabilizing the char structure and enhancing its insulating properties. wikipedia.orgmdpi.com This improved char layer acts as a physical barrier, limiting the release of flammable gases and inhibiting heat transfer to the underlying polymer. acs.orgnih.gov
Table 1: Flame Retardancy of PC with KSS and Silicon-Containing Additive (DAPSiO)
| PC Formulation | KSS (wt%) | DAPSiO (wt%) | LOI (%) | UL-94 Rating |
|---|---|---|---|---|
| Pure PC | 0 | 0 | 26 | V-2 |
| PC/KSS | 0.5 | 0 | 35 | V-0 |
| PC/KSS/DAPSiO | 0.5 | 1.0 | 44 | V-0 |
Data sourced from studies on synergistic flame retardant systems. acs.orgnih.gov
This compound functions primarily through a condensed-phase mechanism, meaning it alters the chemical processes occurring in the solid polymer during combustion. The key to its action is the promotion of char formation. During thermal decomposition, the sulfonate salt acts as a catalyst, encouraging the polycarbonate to cross-link and form a stable, carbonaceous char layer on its surface.
This char layer serves multiple protective functions:
Insulation: It insulates the underlying polymer from the heat of the flame.
Barrier Formation: It creates a physical barrier that hinders the release of flammable volatile gases, which are the fuel for the fire.
Prevention of Dripping: By promoting a solid char, it helps prevent the polymer from dripping, which can spread the fire.
The presence of the potassium salt facilitates the release of active alkaline species that accelerate the charring process of the polycarbonate. wikipedia.orgdoubtnut.com The sulfonate groups may also act as acid catalysts, further promoting decomposition pathways that lead to char rather than flammable gases.
The addition of this compound significantly alters the thermal degradation pathway of polycarbonate. Thermogravimetric analysis (TGA) shows that while pure PC decomposes leaving a relatively small amount of char, PC containing sulfonate flame retardants produces a substantially higher char yield at elevated temperatures. revistadechimie.ro
The sulfonate salt catalyzes decomposition reactions that favor the formation of a cross-linked, aromatic char structure. This is in contrast to the typical degradation of pure polycarbonate, which involves chain scission and the evolution of flammable products like phenols and carbon dioxide. acs.orgresearchgate.net By redirecting the degradation pathway towards char formation, KSS effectively reduces the amount of fuel supplied to the gas phase, thereby suppressing combustion. revistadechimie.ro The interaction between the salt and the polymer during heating leads to a more stable residue at high temperatures, which is crucial for its flame retardant action. google.com
Table 2: Thermal Degradation Properties of PC vs. PC with Sulfonate FR
| Material | Initial Decomposition Temp. (°C) | Max. Decomposition Rate Temp. (°C) | Char Yield at 700°C (%) |
|---|---|---|---|
| Pure Polycarbonate | ~420 | ~490 | ~12.0 |
| PC / PPFBS (1 wt%)* | Higher than PC | Lower Rate of Mass Loss | ~20.0 |
*Data shown for Potassium Perfluorobutane Sulfonate (PPFBS), a related sulfonate salt, demonstrating the typical effect of this class of flame retardants on PC thermal degradation. revistadechimie.ro
Specific, detailed research findings on the role of this compound as a doping agent in conducting polymers (Section 6.1.2) and its catalytic or co-catalytic roles in chemical transformations (Section 6.2) were not available in the search results. The available literature focuses on related compounds like alkyl benzenesulfonates for doping and benzenesulfonic acid for catalysis, which fall outside the strict scope of this article.
Catalytic and Co-Catalytic Roles in Chemical Transformations
This compound in Catalyst Preparation for CO₂ Hydrogenation
While this compound itself is not explicitly cited as the primary precursor, the introduction of potassium as a promoter is a critical strategy in designing catalysts for the hydrogenation of carbon dioxide (CO₂). Potassium, in various forms, significantly enhances the performance of metal-based catalysts (such as iron and nickel) supported on materials like alumina (Al₂O₃).
Research indicates that the addition of potassium to these catalytic systems creates more basic sites and electron-rich active metal centers. This modification facilitates the adsorption and activation of CO₂, a crucial step in its conversion to valuable hydrocarbons and olefins. By promoting the catalytic activity, potassium helps suppress unwanted side reactions, such as the formation of methane, thereby improving the selectivity towards desired low-carbon olefin products.
Potassium as a Promoter in Heterogeneous Catalysis (e.g., Pt/Al₂O₃ for n-Hexane Dehydrogenation)
In the field of heterogeneous catalysis, potassium is a well-established promoter, particularly for platinum-on-alumina (Pt/Al₂O₃) catalysts used in the dehydrogenation of alkanes like n-hexane. The addition of potassium effectively neutralizes the strong acid sites present on the alumina support. rsc.orgresearchgate.net This neutralization is crucial as these acid sites can catalyze undesirable side reactions such as cracking, isomerization, and polymerization, which lead to coke formation and catalyst deactivation. ijcce.ac.irijcce.ac.ir
By selectively occupying these strong acid sites, potassium modification not only inhibits side reactions but also alters the electronic properties of the platinum metal centers. rsc.org This leads to enhanced selectivity for the desired olefin products and improves the long-term stability and performance of the catalyst. rsc.orgresearchgate.net For example, studies on a Pt-K/Al₂O₃ catalyst demonstrated a significant reduction in deactivation rates while maintaining high selectivity. rsc.org
Table 1: Performance of K-Promoted Pt/Al₂O₃ Catalyst in n-Hexane Dehydrogenation Data derived from studies on Pt–0.8K/Al₂O₃ catalysts. rsc.org
| Metric | Value |
|---|---|
| n-Hexane Conversion | 25% |
| C₆ Olefin Selectivity | >70% |
| Operating Temperature | 500 °C |
| Stability | Low deactivation rate over 30 hours |
Benzenesulfonic Acid Derivatives in Palladium-Catalyzed Reactions
Derivatives of benzenesulfonic acid play a sophisticated role in modern organic synthesis, particularly in palladium-catalyzed reactions. One notable example is the use of benzylsulfonamide in palladium(II)-catalyzed meta-C-H arylation and alkylation. nih.gov In this context, the sulfonamide group acts as a directing group, guiding the palladium catalyst to activate a specific carbon-hydrogen bond on the benzene (B151609) ring that is typically difficult to access. nih.gov This application is a powerful tool for creating complex molecules with precise structural modifications. The resulting meta-substituted benzylsulfonamides can be further transformed into other valuable compounds, such as sodium sulfonates and sulfonate esters. nih.gov
Specialized Surfactant Applications
The amphiphilic nature of this compound, arising from its combination of a hydrophobic benzene ring and a hydrophilic sulfonate group, allows it to function as a specialized surfactant in various industrial contexts.
Role as Wetting Agents and Dyeing Assistants in Industrial Processes
In the textile industry, achieving uniform color during dyeing requires the dye liquor to thoroughly and evenly penetrate the fabric fibers. tanatexchemicals.comfineotex.com this compound, as an anionic surfactant, functions as an effective wetting agent and dyeing assistant. bentechchemical.com By reducing the surface tension of the aqueous dye bath, it allows the liquid to spread and penetrate the textile material more rapidly and uniformly. fineotex.combentechchemical.com This ensures even dye uptake, prevents blotchiness, and leads to a higher quality, more consistent final product. Its use as an intermediate for dyes further solidifies its importance in this sector.
Precursor and Building Block in Functional Material Synthesis
This compound serves as a versatile precursor and building block in the synthesis of a range of functional materials and commodity chemicals.
One of the classic industrial applications of its parent acid, benzenesulfonic acid, is in the production of phenol. wikipedia.org The process involves the hydrolysis of benzenesulfonic acid with a strong base, a foundational method in industrial organic chemistry. wikipedia.org Furthermore, derivatives of this compound are used as reagents in organic synthesis for the preparation of other important sulfur-containing compounds, such as thiophenols and various sulfone derivatives. archive.org
In the realm of materials science, a derivative, potassium 3-(phenylsulfonyl)benzenesulfonate, is utilized as a key additive in the production of flame-retardant materials. Specifically, it is incorporated into polycarbonate plastics, where its high thermal stability contributes to the polymer's ability to resist combustion. The compound's role in academic research is also notable, where it and its derivatives are used as reactants to study the rates and equilibria of chemical processes like methyl-transfer reactions. researchgate.netresearchgate.net
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the functionality of the resulting MOF. While carboxylates are the most common functional group used in MOF linkers, sulfonates have also been explored for their unique coordination chemistry and the potential to create frameworks with distinct properties.
The benzenesulfonate anion, derived from the strong acid benzenesulfonic acid, can act as a ligand in the formation of coordination polymers and MOFs. The presence of the potassium cation (K⁺) can influence the final structure, acting as a charge-balancing ion or participating in the coordination network itself. Research into potassium-containing MOFs has demonstrated the formation of diverse three-dimensional structures. For instance, the solvothermal synthesis of a 3D potassium-containing MOF using 2,5-dihydroxy-benzene-1,4-dicarboxylic acid as the ligand resulted in a material with a monoclinic crystal system, showcasing the capability of potassium ions to be integral components of MOF structures.
While specific, detailed studies on MOFs constructed solely with benzenesulfonate as the primary linker are not extensively documented in publicly available research, the principles of MOF chemistry suggest its potential. The sulfonate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), which could lead to novel network topologies. The thermal stability of benzenesulfonate anions further suggests their suitability for creating robust frameworks.
The table below summarizes the key components and synthesis method of a related potassium-containing MOF, illustrating the general approach to forming such materials.
| Component | Role | Example |
| Metal Ion | Structural node | Potassium (K⁺) |
| Organic Linker | Bridging ligand | 2,5-dihydroxy-benzene-1,4-dicarboxylic acid |
| Solvent | Reaction medium | Water/DMA mixture |
| Synthesis Method | Formation of crystalline structure | Solvothermal |
Growth of Single Crystals for Nonlinear Optical Applications
Nonlinear optical (NLO) materials are essential for a range of technologies, including frequency conversion, optical switching, and data storage. The search for new NLO materials has led to the investigation of a wide variety of organic and inorganic single crystals. An essential prerequisite for a material to exhibit second-order NLO properties is a non-centrosymmetric crystal structure.
While direct experimental data on the nonlinear optical properties of pure this compound single crystals is limited in the scientific literature, studies on related compounds provide valuable insights. For instance, research on guanidinium benzenesulfonate has shown it to be a promising organic single crystal for NLO applications. Similarly, semi-organic crystals like potassium 3,5-dinitrobenzoate have been successfully grown and characterized for their third-order NLO properties. These examples highlight that the combination of a potassium cation with an aromatic anion containing electron-withdrawing or -donating groups can lead to materials with significant NLO responses.
The growth of such crystals is typically achieved from a solution by methods like slow evaporation. The quality and size of the resulting crystal are paramount for its potential application in NLO devices. Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the hyperpolarizability and other NLO coefficients of a compound before undertaking experimental synthesis and characterization.
The following table outlines key parameters and methods relevant to the investigation of NLO single crystals.
| Parameter/Method | Description | Relevance to this compound |
| Crystal Growth Method | Technique used to obtain large, high-quality single crystals (e.g., slow evaporation). | Essential for producing samples suitable for NLO measurements. |
| Crystal Structure Analysis | Determination of the crystal system and space group (e.g., via X-ray diffraction). | A non-centrosymmetric space group is required for second-order NLO effects. |
| Nonlinear Optical Characterization | Measurement of NLO properties, such as second-harmonic generation (SHG) or third-order susceptibility. | Would be necessary to quantify the NLO response of this compound crystals. |
| Theoretical Modeling (DFT) | Computational prediction of molecular hyperpolarizability and macroscopic NLO properties. | Can provide theoretical insight into the NLO potential of the compound. |
Further research focusing specifically on the single crystal growth and detailed NLO characterization of this compound is needed to fully elucidate its potential in the field of nonlinear optics.
Environmental Transformation and Analytical Detection Methodologies
Environmental Fate and Biotransformation of Benzenesulfonate (B1194179) Species
The environmental fate of benzenesulfonate species, which are components of linear alkylbenzene sulfonates (LAS), is largely dictated by their physicochemical properties and susceptibility to microbial degradation. nih.govindustrialchemicals.gov.au LAS are a major ingredient in synthetic detergents and are widely used in both domestic and industrial applications. nih.gov
In aqueous environments, benzenesulfonate salts like potassium benzenesulfonate are expected to dissociate, forming benzenesulfonate anions. industrialchemicals.gov.au Benzenesulfonic acid is a strong acid, and when dissolved in water, it completely dissociates to form the benzenesulfonate anion. thermofisher.com The speciation of these compounds is influenced by the pH and ionic strength of the surrounding medium. canada.caecetoc.org However, for organic acids, the change in pKa is generally minimal within the typical ionic strength range of environmental aqueous phases. canada.ca Due to their high water solubility, benzenesulfonates have a low potential to bioaccumulate in aquatic organisms. canada.ca
Benzenesulfonates are readily biodegradable under aerobic conditions. nih.govenviro.wiki The degradation process involves the microbial oxidation of the alkyl chain, followed by desulfonation and cleavage of the benzene (B151609) ring. researchgate.net The rate of biodegradation is influenced by factors such as the length of the alkyl chain and the availability of oxygen. enviro.wikinih.gov The primary degradation of LAS in aerobic environments is typically rapid, with half-lives in soil ranging from approximately one to three weeks. nih.gov This rapid degradation prevents significant accumulation in the environment. nih.gov
The general pathway for the aerobic degradation of aromatic compounds like benzenesulfonate begins with the addition of molecular oxygen by mono- and di-oxygenases. enviro.wiki For instance, the aerobic biodegradation of monochlorobenzene and 1,4-dichlorobenzene (B42874) is initiated by a ring dioxygenase that introduces two hydroxyl groups onto the aromatic ring. ub.edu While specific kinetic data for this compound is not extensively detailed in the provided search results, the information on LAS indicates that aerobic biodegradation is a key removal process in the environment. nih.govwho.int
Benzenesulfonates exhibit a tendency to partition to sludge and organic carbon in sediments. industrialchemicals.gov.auacs.org This partitioning is a reversible process. industrialchemicals.gov.au The sorption of LAS to sediment particles is influenced by the homologue of LAS, the concentration of H+ and Ca2+ ions in the solution, and the properties of the sediment, particularly its organic carbon content. acs.org Despite their water solubility, the hydrophobic alkyl chain of LAS contributes to their adsorption onto particulate matter. researchgate.net This adsorption can lead to high concentrations of LAS in sewage sludge. nih.gov However, when this sludge is applied to land, the LAS components are generally degraded aerobically. nih.gov The table below summarizes the factors influencing the partitioning of LAS.
| Factor | Influence on Partitioning |
| LAS Homologue | The structure of the specific LAS molecule affects its sorption. acs.org |
| pH (H+ concentration) | The acidity of the solution impacts the partitioning behavior. acs.org |
| Cation Concentration (Ca2+) | The presence of divalent cations like calcium influences sorption. acs.org |
| Sediment Properties | The organic carbon content of the sediment is a key determinant of sorption. acs.org |
| Solids Concentration | The amount of solid material in the system can affect the distribution ratio. acs.org |
Advanced Analytical Techniques for Environmental Monitoring
Accurate monitoring of benzenesulfonates in various environmental matrices is crucial for assessing their environmental fate and potential impact. Several advanced analytical techniques are employed for this purpose.
Ion chromatography (IC) is a reliable, sensitive, and selective technique for determining a wide range of ions, including the benzenesulfonate anion, in various samples. thermofisher.com It is particularly useful for the analysis of pharmaceutical counterions. thermofisher.comijpsr.com The method typically involves separating the benzenesulfonate anion using an anion-exchange column followed by suppressed conductivity detection. thermofisher.com This technique provides a straightforward and dependable approach for quantifying the benzenesulfonate counterion. thermofisher.com The use of an electrolytically generated hydroxide (B78521) eluent can enhance automation and improve data reproducibility. thermofisher.com
A study on the determination of benzenesulfonate in amlodipine (B1666008) besylate demonstrated the accuracy of IC, with experimental values falling within 2% of the theoretical amount. thermofisher.com The method also showed good precision and recovery in spiked samples. thermofisher.com
Table of Ion Chromatography Method Parameters for Benzenesulfonate Determination
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Dionex IonPac AS18 anion-exchange | thermofisher.com |
| Eluent | Electrolytically generated potassium hydroxide | thermofisher.com |
| Detection | Suppressed conductivity | thermofisher.com |
| Accuracy | Within 2% of theoretical amount | thermofisher.com |
| Spiked Recoveries | 98.7% - 104.4% | thermofisher.com |
Spectrophotometric methods offer a means for the detection of alkyl benzenesulfonates. One common approach involves the formation of an ion pair between the anionic surfactant (alkyl benzenesulfonate) and a cationic dye, such as methylene (B1212753) blue. ekb.egnih.gov This ion pair can then be extracted into an organic solvent like chloroform (B151607) and measured spectrophotometrically. ekb.egnih.gov
A simplified spectrophotometric method has been proposed that reduces the amount of chloroform and the time required for analysis by shifting the transfer equilibrium of the ion pair towards the organic phase. nih.gov This method has been applied to study the primary biodegradation kinetics of linear alkylbenzenesulfonate (LAS). nih.gov UV-visible spectrophotometry is a foundational technique for analyzing anionic surfactants. researchgate.net In some applications, a UV-Vis spectrophotometer is used to measure the absorbance at a specific wavelength, and this data can be correlated to the concentration of the benzenesulfonate compound. google.com
Application of Rayleigh Light Scattering for Related Ion Detection
Rayleigh Light Scattering (RLS) has emerged as a sensitive and rapid analytical technique for the detection of various ions and molecules in solution. fda.gov.tw The fundamental principle of RLS involves the scattering of incident light by particles that are much smaller than the wavelength of the light. wikipedia.org The intensity of the scattered light is directly proportional to the size and concentration of the particles. researchgate.net This phenomenon can be harnessed for quantitative analysis, particularly when the target analyte can be induced to form larger aggregates or nanoparticles, thereby significantly enhancing the scattering signal. researchgate.netbohrium.com
The oscillating electric field of a light wave induces a temporary dipole in the particles, causing them to oscillate and radiate light, which is observed as scattered light. wikipedia.org While RLS is a general phenomenon, Resonance Rayleigh Scattering (RRS) is a specific and more sensitive variant that occurs when the wavelength of the incident light is close to an absorption band of the molecule or aggregate being studied. fda.gov.twmdpi.com This proximity to an absorption band leads to a dramatic enhancement of the scattered light intensity, allowing for much lower detection limits. mdpi.comresearchgate.net
For the detection of ions, including anions such as sulfonates, the RLS/RRS method typically involves the formation of an ion-association complex. researchgate.nettandfonline.com A specific reagent or probe molecule is chosen that can interact with the target ion. This interaction, often driven by electrostatic forces and hydrophobic effects, leads to the formation of new, larger particles or aggregates in the solution. researchgate.net The significant increase in particle size results in a corresponding and easily measurable increase in the RLS or RRS intensity. researchgate.net
A notable application of this technique for a sulfonate-containing anion is the detection of perfluorooctane (B1214571) sulfonate (PFOS). researchgate.net In one study, crystal violet was used as a probe. The electrostatic attraction and hydrophobic interactions between crystal violet and PFOS led to the formation of 1:1 ion-association complexes. These complexes then self-aggregated into nanoparticles, causing a significant enhancement in the RRS intensity. researchgate.net This method, particularly a triple-wavelength overlapping resonance Rayleigh scattering (TWO-RRS) approach, demonstrated high sensitivity with a detection limit in the nanomolar range. researchgate.net
Similarly, RLS has been employed for the determination of potassium ions, where sodium dodecyl benzene sulfonate was used as a stabilizing agent for the potassium tetraphenylborate (B1193919) particles formed. fda.gov.twfda.gov.twjfda-online.com This indicates the utility of benzenesulfonate derivatives within RLS methodologies, albeit not as the primary analyte. The enhanced scattering from the stabilized particles allowed for the sensitive quantification of potassium. fda.gov.twfda.gov.twjfda-online.com
The analytical performance of RLS/RRS methods for various related ions is summarized in the table below, showcasing the technique's versatility and high sensitivity. The data highlights the typical analytes, the reagents used to induce aggregation, and the resulting detection capabilities.
Table 1: Research Findings on Ion Detection using Rayleigh Light Scattering Techniques
| Analyte | Reagent/Probe | Method | Linear Range | Detection Limit | Source(s) |
|---|---|---|---|---|---|
| Perfluorooctane Sulfonate (PFOS) | Crystal Violet | TWO-RRS | Not Specified | 5.9 nmol L⁻¹ | researchgate.net |
| Potassium Ion (K⁺) | Tetraphenylboron Sodium | RLS | 0.20–1.60 µg mL⁻¹ | 0.10 µg mL⁻¹ | fda.gov.twfda.gov.twjfda-online.com |
| Chloride Ion (Cl⁻) | Silver Ion (Ag⁺) | RLS | 35.5–71.0 ng mL⁻¹ | 14.2 ng mL⁻¹ | researchgate.net |
| p-Cresol | Anthracene Nanoparticles | RLS | 0.007–0.5 µg mL⁻¹ | 0.004 ng mL⁻¹ | bohrium.com |
| Anionic Surfactants (as SDBS) | Victoria Blue B | RLS | 0.08–3.0 mg L⁻¹ | 0.013 mg L⁻¹ | tandfonline.com |
| Chitosan | Naphthol Green B | RRS | 0.01–5.5 µg/mL | 8.87 ng/mL | mdpi.com |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Potassium Benzenesulfonate (B1194179)
Potassium benzenesulfonate (C₆H₅KO₃S) is an organic salt composed of a potassium cation and a benzenesulfonate anion. evitachem.comsmolecule.com Academically, it is well-understood as a white, crystalline solid that is highly soluble in water due to its ionic character and has a melting point of approximately 300°C, though it tends to decompose before melting. evitachem.com Its synthesis is commonly achieved through the neutralization of benzenesulfonic acid with a potassium source like potassium hydroxide (B78521) or potassium carbonate. evitachem.comsmolecule.commdpi.comnih.gov
The current body of research establishes this compound's utility in several distinct areas. It serves as a fundamental chemical intermediate in organic synthesis for producing pharmaceuticals and agrochemicals. evitachem.comsmolecule.com The sulfonate group can act as a leaving group in nucleophilic substitution reactions or be transformed into other functional groups, such as sulfones via oxidation or sulfonamides through reaction with amines. evitachem.com
Furthermore, its amphiphilic nature, arising from the combination of a hydrophobic benzene (B151609) ring and a hydrophilic sulfonate group, underpins its application as a surfactant and, more specifically, a hydrotrope. evitachem.comsmolecule.comgoogle.com Hydrotropes are compounds that enhance the solubility of poorly soluble substances in aqueous solutions. jddtonline.infonih.gov this compound and related alkyl benzenesulfonates are known to function as coupling agents and solubilizers in various formulations. google.comjddtonline.info The mechanism is thought to involve the self-aggregation of hydrotrope molecules, which can form micelle-like structures or alter the solvent structure to accommodate solutes. jddtonline.infoijrrjournal.comspbstu.ru
Recent studies have also highlighted its role in materials science, particularly as a flame retardant. For instance, it is a key decomposition product of more complex flame retardants like potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) when used in polycarbonate (PC), contributing to the charring process that enhances flame retardancy. mdpi.comnih.gov Its ionic properties also make it a candidate for use as an electrolyte in batteries. smolecule.com
Identification of Emerging Research Frontiers and Unexplored Areas
Emerging research is currently expanding the applications of this compound beyond its traditional roles, opening up new scientific frontiers.
A significant emerging area is its application as an electrolyte additive in advanced battery technologies. mdpi.com While the use of sulfur-containing compounds as electrolyte additives is a known strategy for improving battery performance by forming stable electrode-electrolyte interphases, the specific roles of benzenesulfonates are a growing field of interest. researchgate.net Research into potassium-based batteries highlights the need for ideal potassium salts that are soluble, stable, and non-toxic. nih.gov Studies on additives like potassium perfluorinated sulfonates in lithium metal batteries have shown they can suppress dendrite growth and form a high-quality cathode electrolyte interphase (CEI) through synergistic effects of the potassium ion and the sulfonate anion. nih.gov This suggests that unexplored potential exists for this compound and its derivatives to act as multifunctional additives in potassium-ion, lithium-ion, and other next-generation battery systems, an area that warrants further detailed investigation. researchgate.netnih.gov
Another major frontier lies in the development of advanced functional materials. Research has demonstrated that modifying the structure of this compound can lead to materials with significantly enhanced properties. A prime example is potassium 4-(trimethylsilyl)benzenesulfonate (KTSS), a silylated derivative that acts as a highly efficient flame retardant for polycarbonate. mdpi.comnih.gov The incorporation of the trimethylsilyl (B98337) group not only makes it five times more effective than related commercial flame retardants but also reduces its water solubility by nearly an order of magnitude. nih.gov This concept of "migration-enhanced flame retardancy," where the silyl (B83357) group facilitates the migration of the potassium salt to the polymer surface during combustion, is a novel approach. mdpi.comnih.gov This opens up research avenues for designing other novel sulfonated compounds with tailored properties for specific polymer systems. Further research could explore other functional groups to append to the benzenesulfonate structure to create new materials for diverse applications.
The precise mechanism of hydrotropy remains an area of active research. jddtonline.infoijrrjournal.com While models involving self-aggregation and structure-making/breaking exist, a complete understanding is yet to be achieved. jddtonline.infospbstu.ru Deeper investigation into the molecular interactions between this compound, water, and various solutes could provide fundamental insights, potentially enabling the design of more efficient and selective hydrotropic systems for industrial processes and green chemistry.
Prospects for Interdisciplinary Studies and Novel Applications in Chemical Science
The unique properties of this compound position it as a valuable compound for future interdisciplinary studies and novel applications.
In the nexus of materials science and electrochemistry, there is significant potential. The demonstrated success of related sulfonate salts as electrolyte additives invites collaborative research to design and synthesize novel benzenesulfonate derivatives for high-performance batteries. nih.govnih.gov This involves chemists synthesizing new compounds, materials scientists incorporating them into battery cells, and electrochemists analyzing their performance and interfacial behavior. Beyond batteries, its use as a precursor or dopant for conducting polymers and metal-organic frameworks (MOFs) presents another interdisciplinary frontier with applications in electronics, catalysis, and gas storage. smolecule.com
The field of green chemistry offers substantial prospects. The hydrotropic properties of this compound could be harnessed to develop environmentally benign aqueous systems for organic reactions, replacing volatile organic solvents. nih.gov Its use in pretreating biomass, as demonstrated with benzenesulfonic acid, highlights a potential application in biorefineries. nih.gov Interdisciplinary work with chemical engineers could optimize these processes for industrial scale-up.
Furthermore, the intersection of chemistry and biology presents intriguing possibilities. Although this article excludes detailed biological applications, the ability of hydrotropes to solubilize poorly soluble compounds is a principle widely used in pharmaceutical formulation. jddtonline.infoijpsjournal.com Future research could focus on designing benzenesulfonate-based systems for targeted drug delivery, requiring collaboration between organic chemists, pharmacologists, and biochemists. The study of how these simple organic salts interact with biological macromolecules could also yield fundamental insights into enzyme activity and protein stability.
Finally, novel applications in catalysis may emerge. While it is used as an intermediate, its potential as a catalyst or co-catalyst itself is an area ripe for exploration. evitachem.com Its structure could be modified to incorporate catalytic sites, creating water-soluble catalysts that are easily separated and recycled, aligning with the principles of sustainable chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | potassium;benzenesulfonate | smolecule.comalfa-chemistry.com |
| CAS Number | 934-55-4 | evitachem.comsmolecule.com |
| Molecular Formula | C₆H₅KO₃S | evitachem.comsmolecule.comalfa-chemistry.com |
| Molecular Weight | 196.27 g/mol | evitachem.comsmolecule.comalfa-chemistry.com |
| Appearance | White crystalline solid | evitachem.comsmolecule.com |
| Melting Point | ~300 °C (decomposes) | evitachem.com |
| Solubility | Highly soluble in water | evitachem.comsmolecule.com |
| Density | ~1.4 g/cm³ | evitachem.com |
| pH of Aqueous Solution | Neutral to slightly alkaline | evitachem.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
|---|---|
| 1,4-bis(trimethylsilyl)benzene | C₁₂H₂₂Si₂ |
| Benzenesulfonic acid | C₆H₆O₃S |
| Carbon tetrachloride | CCl₄ |
| Potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) | C₉H₁₃KO₃SSi |
| This compound | C₆H₅KO₃S |
| Potassium carbonate | K₂CO₃ |
| Potassium hydroxide | KOH |
| Potassium perfluorinated sulfonates | Varies |
| Sulfonamides | RSO₂NR'R'' |
| Sulfones | R-S(=O)₂-R' |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
